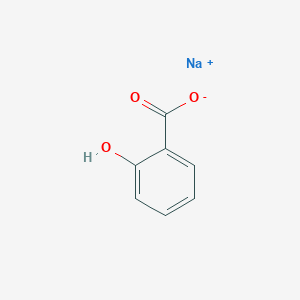

sodium;2-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBQHOQBGMUPJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Sodium 2-Hydroxybenzoate

Abstract

Sodium 2-hydroxybenzoate, commonly known as sodium salicylate (B1505791), is a compound of significant interest in the pharmaceutical industry, serving as both an active pharmaceutical ingredient (API) and a key synthetic precursor.[1][2] Its utility as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties necessitates robust and well-characterized methods for its synthesis and purification to ensure high purity and yield.[1][2] This technical guide provides a comprehensive overview of the principal manufacturing routes, including the industrial Kolbe-Schmitt reaction and various laboratory-scale syntheses. Furthermore, it details common purification strategies, such as recrystallization and decolorization, essential for achieving pharmaceutical-grade quality. This document consolidates quantitative data, presents detailed experimental protocols, and includes process diagrams to offer a thorough resource for professionals in chemical research and drug development.

Synthesis of Sodium 2-Hydroxybenzoate

The synthesis of sodium salicylate can be broadly categorized into two main approaches: the direct carboxylation of a phenol (B47542) precursor, which is the basis of industrial production, and the neutralization of salicylic (B10762653) acid, which is common in laboratory settings.

Industrial Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is the cornerstone of commercial salicylic acid and sodium salicylate production.[3][4] The process involves the direct carboxylation of sodium phenolate (B1203915) using carbon dioxide under conditions of high temperature and pressure.[2][5]

The overall reaction is as follows: NaOC₆H₅ (Sodium Phenoxide) + CO₂ → HOC₆H₄COONa (Sodium Salicylate)

This method is highly efficient for large-scale production. An improved, single-step process involves reacting anhydrous solid sodium phenolate with gaseous carbon dioxide at temperatures consistently above 165°C.[6][7][8] This direct carboxylation minimizes the formation of by-products like 4-hydroxybenzoic acid and 4-hydroxy-isophthalic acid, leading to a higher quality crude product.[6]

Caption: Industrial synthesis via the Kolbe-Schmitt reaction.

Experimental Protocol: Direct Carboxylation (Kolbe-Schmitt)

-

Phenolate Formation: Charge a suitable autoclave reactor with stoichiometric amounts of phenol and an aqueous sodium hydroxide solution (e.g., 23.2 moles phenol, 22.9 moles NaOH).[6][7][8]

-

Drying: Heat the mixture to remove water. This is typically done in two stages: first at ambient pressure at 120-125°C, followed by vacuum drying (e.g., 23 mm Hg) at 140-150°C until all water is evaporated, forming solid, anhydrous sodium phenolate.[6][8]

-

Carboxylation: Introduce carbon dioxide into the reactor. The reaction is carried out at a temperature maintained above 165°C (typically 180-220°C) and high pressure (e.g., 100 atm).[3][8]

-

Reaction Completion: Continue the reaction until the absorption of carbon dioxide ceases, indicating the conversion of sodium phenolate to sodium salicylate.[6][8]

-

Isolation: Cool the reactor and discharge the crude sodium salicylate product.

Laboratory Synthesis from Salicylic Acid

A straightforward and common laboratory method is the neutralization of salicylic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate.[9][10] This method is convenient for producing smaller quantities from readily available starting materials.

Reaction with Sodium Hydroxide: HOC₆H₄COOH + NaOH → HOC₆H₄COONa + H₂O

Reaction with Sodium Bicarbonate: HOC₆H₄COOH + NaHCO₃ → HOC₆H₄COONa + H₂O + CO₂

Experimental Protocol: Neutralization with Sodium Hydroxide [10]

-

Dissolution: Prepare a solution of sodium hydroxide by dissolving 30 g of NaOH in 300 ml of water in a suitable beaker.

-

Reaction: While agitating the NaOH solution, slowly add 100 g of salicylic acid.

-

Completion: Continue agitation until all the salicylic acid has dissolved completely, forming a clear solution of sodium salicylate.

-

Isolation: Evaporate the solution to dryness using a rotary evaporator or by heating on a water bath to obtain solid sodium salicylate. The expected yield is approximately 110 g.[10]

Laboratory Synthesis from Methyl Salicylate

Sodium salicylate can also be synthesized via the alkaline hydrolysis of methyl salicylate (oil of wintergreen).[11][12][13] This ester hydrolysis reaction is typically performed by heating under reflux with aqueous sodium hydroxide.[11][13] The intermediate product is sodium salicylate, which can be isolated or directly acidified to form salicylic acid.[12][14]

Experimental Protocol: Hydrolysis of Methyl Salicylate [11][15]

-

Setup: To a round-bottom flask, add approximately 2 g of methyl salicylate and 25 cm³ of 2 mol dm⁻³ sodium hydroxide solution. Add anti-bumping granules.

-

Reflux: Attach a reflux condenser and heat the mixture gently using a water bath or heating mantle for at least 30 minutes.[11]

-

Isolation: After cooling, the resulting solution contains sodium 2-hydroxybenzoate. This solution can be used for further purification or evaporated to yield the solid product.

Comparison of Synthesis Methods

| Method | Reactants | Key Conditions | Typical Yield | Purity (Crude) | Suitability |

| Kolbe-Schmitt | Sodium Phenolate, CO₂ | >165°C, 100 atm | 85-95% (as Salicylic Acid)[6] | ~99.5% (as Salicylic Acid)[6] | Industrial, Large-Scale |

| Neutralization (NaOH) | Salicylic Acid, NaOH | Room Temperature | ~95%[16] | High | Laboratory, Small-Scale |

| Hydrolysis | Methyl Salicylate, NaOH | Reflux (Heat) | High (Qualitative) | Contains impurities | Laboratory, Educational |

Purification of Sodium 2-Hydroxybenzoate

Achieving high purity is critical for pharmaceutical applications. The primary methods for purifying sodium salicylate involve recrystallization, often combined with activated carbon treatment for decolorization.

Recrystallization

Recrystallization is a standard technique used to purify solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Purification by Recrystallization [17]

-

Dissolution: In a flask equipped with a reflux condenser, add 500 g of crude sodium salicylate to 2700 ml of 96% ethanol.

-

Decolorization (Optional): Add 5 g of activated carbon to the mixture to adsorb colored impurities.

-

Heating: Heat the mixture in a water bath at 80-85°C and stir at reflux for 2 hours.

-

Hot Filtration: Cool the mixture to 50-60°C and perform a hot filtration through a G4 glass filter to remove the activated carbon and other insoluble impurities. For higher purity, a second treatment with activated carbon and subsequent filtration (potentially with a polytetrafluoroethylene filter) can be performed.[17]

-

Crystallization: Transfer the hot, clear filtrate to a clean flask. Concentrate the solution by heating to 90-95°C to evaporate a portion of the solvent (e.g., until ~2000 ml is recovered).[17]

-

Cooling: Allow the concentrated solution to cool to room temperature, which will induce the crystallization of pure sodium salicylate.

-

Isolation: Collect the crystals by filtration (e.g., suction filtration). Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at 50°C to obtain the final high-purity product.[17]

An alternative method involves crystallizing sodium salicylate hexahydrate from an aqueous solution by cooling to below 15°C, which can yield a very pure, white product after drying.[18]

Caption: General workflow for the purification of sodium salicylate.

Purification via Salicylic Acid Intermediate

An effective industrial purification route involves converting the crude sodium salicylate into salicylic acid, which is then purified and subsequently converted back to high-purity sodium salicylate.

-

Acidification: The crude sodium salicylate is dissolved in water, and a strong mineral acid (e.g., sulfuric acid) is added. This precipitates salicylic acid, leaving many impurities behind in the aqueous mother liquor.[6]

-

Purification of Salicylic Acid: The precipitated salicylic acid is collected and can be further purified by recrystallization or sublimation to achieve very high purity (>99%).[6][19]

-

Conversion to Pure Sodium Salicylate: The purified salicylic acid is then carefully neutralized with a high-purity sodium base (e.g., sodium hydroxide, sodium bicarbonate) to yield high-purity sodium salicylate, as described in Section 1.2.

This multi-step process is highly effective at removing the specific by-products generated during the Kolbe-Schmitt reaction.[6]

Purity Analysis Data

Purity is typically assessed using techniques like HPLC, titration, and checking for specific impurities as defined by pharmacopeial monographs.[20][21]

| Test | Specification | Purpose |

| Assay | 99.5% - 100.5% | Determines the content of the active substance. |

| Clarity of Solution | A 1.0 g in 10 mL water solution is clear.[20] | Checks for insoluble impurities. |

| pH | 6.0 - 8.0 (2.0 g in 20 mL water)[20] | Ensures the product is within the correct pH range. |

| Chloride | Not more than 0.021%[20] | Limits inorganic salt impurities. |

| Sulfate | No change with barium chloride TS[20] | Limits inorganic salt impurities. |

| Heavy Metals | Not more than 20 ppm[20] | Ensures safety and limits toxic metal content. |

Conclusion

The synthesis and purification of sodium 2-hydroxybenzoate are well-established processes critical to the pharmaceutical industry. The Kolbe-Schmitt reaction remains the dominant industrial method due to its efficiency and directness, while neutralization and hydrolysis reactions offer accessible routes for laboratory-scale synthesis. Achieving the high purity required for medical use depends on effective purification strategies, with recrystallization and the intermediate isolation of salicylic acid being the most prominent and effective techniques. The protocols and data presented in this guide provide a solid technical foundation for researchers and professionals engaged in the synthesis, development, and quality control of this important pharmaceutical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium salicylate - Wikipedia [en.wikipedia.org]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. 2-HYDROXYBENZOIC ACID (SALICYLIC ACID) - Ataman Kimya [atamanchemicals.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CA1184196A - Process for the production of sodium salicylate and salicylic acid from phenol - Google Patents [patents.google.com]

- 8. EP0072095B1 - Production of sodium salicylate - Google Patents [patents.google.com]

- 9. brainly.com [brainly.com]

- 10. prepchem.com [prepchem.com]

- 11. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 12. Aspirin synthesis part 1 [bhasvic.ac.uk]

- 13. edu.rsc.org [edu.rsc.org]

- 14. edu.rsc.org [edu.rsc.org]

- 15. Overcoming Organic Chemistry: Synthesis of Salicylic Acid [overcomingochem.blogspot.com]

- 16. A Process Of Manufacturing Sodium Salicylate [quickcompany.in]

- 17. CN107098809A - A kind of method for purification of high-purity sodium salicylate - Google Patents [patents.google.com]

- 18. US1755362A - Method of making sodium salicylates - Google Patents [patents.google.com]

- 19. CN115010599B - Method for separating and refining salicylic acid from sodium salicylate acidified material - Google Patents [patents.google.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Salicylate for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of sodium salicylate (B1505791), a widely utilized non-steroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a functional overview of its interactions with key biological signaling pathways.

Core Physicochemical Properties

Sodium salicylate (C₇H₅NaO₃) is the sodium salt of salicylic (B10762653) acid. It presents as a white, crystalline powder.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NaO₃ | [2] |

| Molecular Weight | 160.10 g/mol | [2] |

| Melting Point | >300 °C | [3] |

| Boiling Point | Not applicable (decomposes) | - |

| pKa (of Salicylic Acid) | ~3.0 | [4][5] |

| Appearance | White crystalline powder | [1] |

Solubility Profile

Sodium salicylate is highly soluble in water and also exhibits solubility in other polar solvents.[6] Its solubility is influenced by the pH of the solution.[6]

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 1000 g/L | 20 | [5] |

| Ethanol | Soluble | Not Specified | [7] |

| Glycerol | Soluble | Not Specified | - |

| Diethyl Ether | Practically Insoluble | Not Specified | [7] |

| Chloroform | Very Low Solubility | Not Specified | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of sodium salicylate.

UV-Vis Spectroscopy

In solution, sodium salicylate exhibits characteristic absorbance in the UV region. A common method for its quantification involves the formation of a colored complex with ferric (Fe³⁺) ions, which is analyzed in the visible range.[8]

| Parameter | Wavelength (nm) | Description | Source(s) |

| λmax | ~295 | Native fluorescence excitation | [8] |

| λmax (Fe³⁺ complex) | ~535 | Violet-colored complex with ferric ions | [8] |

Infrared (IR) Spectroscopy

The infrared spectrum of sodium salicylate displays characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ~1590 | Aromatic C=C stretching | [9] |

| ~1485 | Aromatic C=C stretching | [9] |

| ~1370 | Symmetric Carboxylate (COO⁻) stretching | [9] |

| ~1275 | C-O stretching | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information. The chemical shifts are influenced by the solvent used.

¹H NMR (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Source(s) |

| ~7.6 | d | 1H | Aromatic H | [10] |

| ~7.2 | t | 1H | Aromatic H | [10] |

| ~6.8 | d | 1H | Aromatic H | [10] |

| ~6.7 | t | 1H | Aromatic H | [10] |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Source(s) |

| ~172 | Carboxylate Carbon (COO⁻) | [6] |

| ~162 | Phenolic Carbon (C-O) | [6] |

| ~134 | Aromatic CH | [6] |

| ~130 | Aromatic CH | [6] |

| ~118 | Aromatic CH | [6] |

| ~116 | Aromatic C (quaternary) | [6] |

| ~115 | Aromatic CH | [6] |

Experimental Protocols

Determination of Solubility

This protocol outlines a general method for determining the solubility of a solid compound.

-

Preparation of Saturated Solution: Add an excess amount of sodium salicylate to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.[1]

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.[1]

-

Quantification: Accurately measure a known volume of the saturated solution and evaporate the solvent.

-

Calculation: Weigh the remaining solid residue to determine the mass of dissolved sodium salicylate. Express the solubility in terms of g/L or mol/L.

Determination of pKa by Potentiometric Titration

This method determines the pKa of the parent acid, salicylic acid.

-

Preparation: Prepare a standard solution of sodium salicylate of known concentration (e.g., 0.01 M). Also, prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Calibration: Calibrate a pH meter using standard buffer solutions.[11]

-

Titration: Place a known volume of the sodium salicylate solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Data Collection: Add the strong acid titrant in small, known increments. Record the pH of the solution after each addition, allowing the reading to stabilize.[11]

-

Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[4]

Determination of Melting Point

The capillary method is a standard procedure for determining the melting point of a solid.

-

Sample Preparation: Finely powder a small amount of dry sodium salicylate.[12]

-

Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[13]

-

Measurement: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[13]

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[13]

UV-Vis Spectroscopy

-

Solution Preparation: Prepare a series of standard solutions of sodium salicylate in a suitable solvent (e.g., water) of known concentrations. Prepare a blank solution containing only the solvent.

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning.

-

Baseline Correction: Record a baseline spectrum using the blank solution.[14]

-

Measurement: Measure the absorbance of each standard solution and the unknown sample solution at the wavelength of maximum absorbance (λmax).

-

Analysis: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.

Infrared (IR) Spectroscopy

The thin solid film method is a common technique for obtaining the IR spectrum of a solid.

-

Sample Preparation: Dissolve a small amount of sodium salicylate in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[15]

-

Film Formation: Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of sodium salicylate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.[16]

-

Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., TMS) or the residual solvent peak.[17]

Mechanism of Action: Signaling Pathways

Sodium salicylate exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[18]

Inhibition of the NF-κB Signaling Pathway

NF-κB is a crucial transcription factor for pro-inflammatory gene expression.[19] Sodium salicylate inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[19] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription.[19] Some evidence suggests this occurs through the direct inhibition of IκB kinase-beta (IKKβ).[7]

Modulation of MAPK Signaling Pathways

Sodium salicylate differentially affects the three main MAPK subfamilies. It has been shown to inhibit the activation of Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), while activating p38 MAPK.[8] The activation of p38 MAPK by sodium salicylate may play a role in its anti-inflammatory and pro-apoptotic effects.[20][21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sodium Salicylate | C7H5NaO3 | CID 16760658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. thinksrs.com [thinksrs.com]

- 13. jk-sci.com [jk-sci.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. books.rsc.org [books.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sodium salicylate induces apoptosis via p38 mitogen-activated protein kinase but inhibits tumor necrosis factor-induced c-Jun N-terminal kinase/stress-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Salicylate's Cellular Mechanisms: An In-depth Technical Guide

Executive Summary: Sodium salicylate (B1505791), a key non-steroidal anti-inflammatory drug (NSAID) and the primary active metabolite of aspirin (B1665792), modulates a complex network of intracellular signaling pathways to exert its therapeutic effects. While its inhibitory action on cyclooxygenase (COX) enzymes is a well-established mechanism, extensive research in cellular models has revealed a more intricate pharmacological profile. This technical guide provides a detailed exploration of the core mechanisms of action of sodium salicylate at the cellular level, with a focus on its impact on the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and AMP-activated protein kinase (AMPK) signaling cascades. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanisms of Action

Sodium salicylate's anti-inflammatory, analgesic, and antipyretic properties stem from its ability to interfere with key cellular processes involved in inflammation and cell survival. The primary mechanisms include:

-

Inhibition of the NF-κB Signaling Pathway: A central mechanism of sodium salicylate's action is the inhibition of the NF-κB pathway, a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2] Sodium salicylate prevents the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[1][3][4] This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of target genes.[1][4] Some evidence suggests this occurs through the direct inhibition of IκB kinase-beta (IKKβ), a key kinase in the NF-κB cascade.[5]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Sodium salicylate has been demonstrated to modulate various MAPK signaling pathways, which are crucial for cellular responses to a wide range of stimuli, including inflammatory signals.[1][6] Specifically, it has been shown to inhibit the activation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), while paradoxically activating p38 MAPK.[3][6] The activation of p38 MAPK by sodium salicylate has been linked to the inhibition of TNF-α-induced NF-κB activation, suggesting a complex interplay between these pathways.[3][7]

-

Activation of AMP-Activated Protein Kinase (AMPK): Salicylate can directly activate AMPK, a crucial cellular energy sensor that plays a role in regulating metabolism and inflammation.[8][9][10] This activation is allosteric and also involves the inhibition of the dephosphorylation of the activating phosphorylation site, Thr-172.[8][9] AMPK activation by salicylate is thought to contribute to some of its beneficial metabolic effects and may also play a role in its anti-inflammatory actions.[8][11]

-

Inhibition of Cyclooxygenase (COX) Enzymes: As a member of the salicylate family, sodium salicylate inhibits the activity of COX enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[12][13][14] This leads to reduced inflammation, pain, and fever.[12][13] Unlike aspirin, which irreversibly acetylates COX, sodium salicylate is a reversible, competitive inhibitor.[1] Its inhibitory effect on COX-2 can be overcome by high concentrations of the substrate, arachidonic acid.[14]

-

Induction of Apoptosis and Cell Cycle Arrest: Sodium salicylate can induce apoptosis (programmed cell death) in various cancer cell lines.[2][15][16] This pro-apoptotic effect is often mediated through the activation of the p38 MAPK pathway and the subsequent activation of caspases.[15][16] Furthermore, it can inhibit cell proliferation by inducing G1 cell cycle arrest, an effect linked to the reduced expression of cyclin D1.[17]

Quantitative Data on Sodium Salicylate's Cellular Effects

The following tables summarize key quantitative data from various cellular studies, illustrating the potency and effects of sodium salicylate on different molecular targets.

| Parameter | Cell Type/Model | Stimulus | Effective Concentration of Sodium Salicylate | Observed Effect | Reference(s) |

| NF-κB Inhibition | |||||

| IκBα Degradation | COS-1 cells | TNF-α | Not specified, but effective | Complete inhibition of TNF-induced IκBα degradation. | [3] |

| NF-κB Activity | PC12 cells | - | 1-20 mM | Decreased NF-κB activity. | [2] |

| NF-κB Activation | RAW264.7 macrophages | LPS | 15-20 mM | No effect on NF-κB activation, but suppressed cytokine gene expression. | [18][19] |

| MAPK Modulation | |||||

| ERK and JNK Activation | Rat peritoneal macrophages | LPS | Not specified, but effective | Inhibition of LPS-stimulated ERK and SAPK/JNK activation. | [6] |

| p38 MAPK Activation | Rat peritoneal macrophages | - | Not specified, but effective | Activation of p38 MAPK independent of LPS stimulation. | [6] |

| p38 MAPK Activation | HCT116 colon carcinoma cells | - | 10 mM | Activation of p38MAPK through phosphorylation. | [15] |

| Apoptosis and Cell Proliferation | |||||

| Apoptosis | THP-1 monocytes | LPS | 5 mM | Induction of apoptosis. | [8] |

| Cell Proliferation | THP-1 monocytes | LPS | 5 mM | Inhibition of cell proliferation. | [8] |

| Cell Proliferation Inhibition (IC50) | Panc-1 pancreatic cancer cells | Serum | 1.2 mmol/L | 50% inhibition of serum-induced proliferation. | [17] |

| Cell Proliferation Inhibition (IC50) | BxPC3 pancreatic cancer cells | Serum | 1.7 mmol/L | 50% inhibition of serum-induced proliferation. | [17] |

| COX Inhibition | |||||

| Prostaglandin (B15479496) E2 Release (IC50) | Human A549 cells | Interleukin-1β | 5 µg/ml | 50% inhibition of prostaglandin E2 release. | [14] |

| Cytokine Production | |||||

| TNF-α Production | Rat peritoneal macrophages | LPS | Not specified, but effective | Significant reduction of TNF-α production. | [6] |

| TNF-α and IL-1β Secretion | THP-1 monocytes | LPS | 5 mM | Increased secretion of TNF-α and IL-1β (AMPK-dependent). | [8] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by sodium salicylate.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium salicylate inhibits NF-kappaB and induces apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Salicylates Ameliorate Intestinal Inflammation by Activating Macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 13. nbinno.com [nbinno.com]

- 14. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sodium salicylate inhibits proliferation and induces G1 cell cycle arrest in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of cytokine gene expression by sodium salicylate in a macrophage cell line through an NF-kappaB-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Sodium 2-Hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted biological activities of sodium 2-hydroxybenzoate, commonly known as sodium salicylate (B1505791). As a primary active metabolite of acetylsalicylic acid (aspirin), sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) with a rich history of therapeutic use and a complex mechanism of action that continues to be an active area of research. This document details its molecular targets, impact on key signaling pathways, and diverse pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanisms of Action

Sodium salicylate exerts its biological effects through a variety of mechanisms, extending beyond the classical inhibition of cyclooxygenase (COX) enzymes. Its anti-inflammatory, analgesic, antipyretic, and anti-proliferative properties are attributed to its modulation of several key signaling cascades.

1. Inhibition of Cyclooxygenase (COX) Enzymes:

Sodium salicylate is a reversible, competitive inhibitor of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. Unlike aspirin, which irreversibly acetylates and inactivates COX, sodium salicylate's inhibition can be overcome by high concentrations of arachidonic acid.[1] It demonstrates some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over the constitutively expressed COX-1, which is involved in physiological functions such as maintaining the gastric mucosa.[1] This inhibition of prostaglandin (B15479496) synthesis is a cornerstone of its anti-inflammatory, analgesic, and antipyretic effects.

2. Modulation of the NF-κB Signaling Pathway:

A pivotal mechanism of sodium salicylate's action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sodium salicylate has been shown to prevent the activation of NF-κB by inhibiting the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[2] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of inflammatory mediators.

3. Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling:

Sodium salicylate has complex and context-dependent effects on the MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Notably, it can induce the activation of p38 MAPK, which, paradoxically, can lead to an inhibitory effect on TNF-α-induced IκBα phosphorylation and degradation, thus contributing to the suppression of NF-κB activation.[2] In some cell types, sodium salicylate has been observed to inhibit the activation of JNK and ERK, pathways often associated with cell proliferation and survival.[2] This modulation of MAPK signaling contributes to both its anti-inflammatory and pro-apoptotic effects.

4. Induction of Apoptosis:

Sodium salicylate can induce programmed cell death, or apoptosis, in various cell types, particularly in cancer cells. This pro-apoptotic activity is a key component of its antineoplastic potential. The induction of apoptosis by sodium salicylate is often mediated through the activation of the p38 MAPK pathway.[3] It can also be linked to its inhibition of the pro-survival NF-κB pathway.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data regarding the biological activities of sodium 2-hydroxybenzoate.

Table 1: Anti-inflammatory and Anti-cancer Activity

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| COX-2 Inhibition | Human A549 cells (IL-1β induced) | IC50 | 5 µg/mL | [1] |

| COX-2 Inhibition | Human A549 cells (with 30 µM arachidonic acid) | IC50 | >100 µg/mL | [1] |

| Inhibition of Proliferation | Human pancreatic cancer (Panc-1) | IC50 | 1.2 mmol/L | [4] |

| Inhibition of Proliferation | Human pancreatic cancer (BxPC3) | IC50 | 1.7 mmol/L | [4] |

| Inhibition of Proliferation | Human colorectal cancer (HCT116) | IC50 | 5.23 mM | [5] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Dose | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 600 mg (oral solution) | Age-dependent decrease | |

| Tmax (Time to Maximum Plasma Concentration) | Not specified | Not specified | |

| AUC (Area Under the Curve) | Not specified | Not specified | |

| Volume of Distribution (Varea) | 600 mg (oral solution) | Age-dependent increase | |

| Oral Bioavailability | Not specified | Not specified | |

| Half-life (t1/2) | Not specified | Not specified |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of sodium 2-hydroxybenzoate's biological activities.

Western Blot Analysis of p38 MAPK Activation

Objective: To determine the effect of sodium salicylate on the phosphorylation (activation) of p38 MAPK in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, macrophages)

-

Sodium salicylate solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of sodium salicylate for the desired time. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize protein amounts and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated p38 MAPK signal to the total p38 MAPK signal.

NF-κB Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of sodium salicylate on the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction buffers

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin)

-

Poly(dI-dC)

-

Binding buffer

-

Non-denaturing polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE)

-

Autoradiography film or chemiluminescent detection system

Procedure:

-

Cell Treatment and Nuclear Extraction: Treat cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of sodium salicylate. Prepare nuclear extracts from the treated cells.

-

Probe Labeling: Label the NF-κB consensus oligonucleotide probe.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in the presence of poly(dI-dC) and binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection: Dry the gel and expose it to autoradiography film or use a chemiluminescent detection method to visualize the bands.

-

Analysis: A "shifted" band represents the NF-κB-DNA complex. Compare the intensity of the shifted band in different treatment groups to determine the effect of sodium salicylate on NF-κB DNA binding.

COX-2 Inhibition Assay

Objective: To determine the IC50 value of sodium salicylate for COX-2 activity.

Materials:

-

Human A549 cells or other suitable cell line

-

Interleukin-1β (IL-1β) to induce COX-2 expression

-

Sodium salicylate solutions of varying concentrations

-

Arachidonic acid

-

Prostaglandin E2 (PGE2) ELISA kit

Procedure:

-

Cell Culture and COX-2 Induction: Culture A549 cells and induce COX-2 expression by treating with IL-1β.

-

Inhibitor Treatment: Treat the induced cells with different concentrations of sodium salicylate for a specified time.

-

Arachidonic Acid Addition: Add arachidonic acid to the cells to initiate prostaglandin synthesis.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of sodium salicylate compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

MTT Cell Viability Assay

Objective: To determine the IC50 of sodium salicylate on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., Panc-1, BxPC3)

-

96-well plates

-

Sodium salicylate solutions of varying concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: After cell attachment, treat the cells with a range of concentrations of sodium salicylate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[4]

Visualizing the Mechanisms of Action

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Inhibition of the NF-κB Signaling Pathway by Sodium Salicylate.

Caption: Modulation of MAPK Signaling Pathways by Sodium Salicylate.

Caption: Experimental Workflow for Western Blot Analysis.

References

- 1. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium salicylate inhibits expression of COX-2 through suppression of ERK and subsequent NF-kappaB activation in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium salicylate inhibits proliferation and induces G1 cell cycle arrest in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The influence of age on salicylate pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

sodium salicylate as a non-steroidal anti-inflammatory drug (NSAID)

An In-depth Exploration of the Core Mechanisms and Experimental Validation of a Foundational NSAID

Introduction

Sodium salicylate (B1505791), the sodium salt of salicylic (B10762653) acid, stands as a historically significant non-steroidal anti-inflammatory drug (NSAID) that continues to be a valuable tool in pharmacological research. While its clinical use has been largely superseded by more potent and selective agents, its multifaceted mechanism of action provides a critical framework for understanding inflammatory processes and the development of novel anti-inflammatory therapeutics. This technical guide offers an in-depth analysis of sodium salicylate, tailored for researchers, scientists, and drug development professionals. It delves into its core mechanisms of action, presents quantitative data for comparative analysis, provides detailed experimental protocols for its evaluation, and visualizes complex biological pathways and workflows.

Core Mechanisms of Action

Sodium salicylate exerts its anti-inflammatory, analgesic, and antipyretic effects through a combination of mechanisms, primarily centered on the inhibition of prostaglandin (B15479496) synthesis and the modulation of key inflammatory signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

The hallmark of NSAID activity is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent lipid mediators involved in inflammation, pain, and fever. There are two primary isoforms of COX: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1]

Sodium salicylate is a reversible, competitive inhibitor of both COX-1 and COX-2.[2] Unlike its acetylated counterpart, aspirin (B1665792), which irreversibly acetylates a serine residue in the active site of COX enzymes, sodium salicylate's inhibition is transient.[3] Its inhibitory effect on COX-2 can be surmounted by elevated concentrations of arachidonic acid.[4][5] While salicylic acid itself is considered a relatively weak inhibitor of COX activity in vitro compared to other NSAIDs, it is effective at reducing prostaglandin formation in vivo.[6]

Modulation of the NF-κB Signaling Pathway

A pivotal and COX-independent mechanism of sodium salicylate's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][7]

Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to an inhibitory protein called IκB.[7] Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.[7] Sodium salicylate has been shown to prevent the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[7][8]

Activation of p38 Mitogen-Activated Protein Kinase (MAPK)

Interestingly, sodium salicylate has been reported to activate the p38 mitogen-activated protein kinase (MAPK) pathway.[9][10] The activation of p38 MAPK by sodium salicylate can lead to the inhibition of TNF-induced IκBα phosphorylation and degradation, suggesting a potential mechanism by which it suppresses NF-κB activation.[9] This highlights the complex interplay of signaling pathways modulated by this drug.

Quantitative Data

The following tables summarize key quantitative data for sodium salicylate, providing a basis for comparison with other NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Cell Line/Assay Condition | Reference |

| Sodium Salicylate | >100 | ~31 (5 µg/mL) | Human A549 cells, IL-1β induced, 24 hr co-incubation | [3][4] |

| Sodium Salicylate | >625 (>100 µg/mL) | >625 (>100 µg/mL) | Human A549 cells, with 30 µM exogenous arachidonic acid | [3][4] |

| Aspirin | ~10.4 | ~68.5 | In vitro | [11] |

| Indomethacin (B1671933) | ~0.6 | ~1.4 | In vitro | [11] |

| Celecoxib | ~15 | ~0.04 | Recombinant COX-2 enzyme assay | [3] |

Note: IC50 values can vary significantly based on the experimental conditions, including the source of the enzyme, substrate concentration, and assay methodology.

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

| Compound | Effective Dose (ED50) | Route of Administration | Reference |

| Sodium Salicylate | 100 - 300 mg/kg | Intraperitoneal (i.p.) | [12] |

| Indomethacin | 0.66 - 2 mg/kg | Intraperitoneal (i.p.) | [12] |

Table 3: Pharmacokinetic Parameters of Salicylate

| Species | Administration Route | Dose | T1/2 (hours) | CL (L/hr/kg) | Vd (L/kg) | Reference |

| Rat (Wistar, pregnant) | Intravenous (i.v.) | 50 mg/kg | 2.6 | 0.14 | 0.49 | [13] |

| Rat (Wistar, non-pregnant) | Intravenous (i.v.) | 50 mg/kg | 1.8 | 0.22 | 0.52 | [13] |

| Rat (Sprague-Dawley) | Intravenous (i.v.) | 20, 40, 80 mg/kg | Dose-dependent | Dose-dependent | ~0.2 | [14][15] |

| Sheep | Intravenous (i.v.) | 200 mg/kg | 1.16 | - | - | [16][17] |

| Human | Oral | - | Dose-dependent | Dose-dependent | ~0.15 | [8] |

T1/2: Half-life, CL: Clearance, Vd: Volume of distribution. Pharmacokinetic parameters are often dose-dependent for salicylates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of sodium salicylate.

Protocol 1: In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of sodium salicylate for COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Sodium salicylate and other test compounds

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator and microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of sodium salicylate and other inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the reaction buffer.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add various concentrations of sodium salicylate or other test compounds to the designated wells. Include a vehicle control (solvent only).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of sodium salicylate relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[1]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of sodium salicylate.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Carrageenan (1% w/v in sterile saline)

-

Sodium salicylate

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, sodium salicylate-treated groups (different doses), and a positive control group (e.g., indomethacin).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer sodium salicylate or vehicle intraperitoneally (i.p.) or orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume. Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [ (Mean edema in control group - Mean edema in treated group) / Mean edema in control group ] x 100.[18][19]

Protocol 3: NF-κB Luciferase Reporter Assay

Objective: To determine the effect of sodium salicylate on NF-κB transcriptional activity.

Materials:

-

HEK293 or other suitable cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

TNF-α or other NF-κB activator

-

Sodium salicylate

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Seed cells in 24- or 48-well plates. Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent. Allow the cells to recover for 24 hours.

-

Treatment: Pre-treat the transfected cells with various concentrations of sodium salicylate for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity in the sodium salicylate-treated, TNF-α-stimulated cells compared to the TNF-α-stimulated control cells indicates inhibition of NF-κB transcriptional activity.[4][20]

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows related to sodium salicylate.

Caption: Arachidonic Acid Cascade and COX Inhibition.

Caption: NF-κB Signaling Pathway Inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0072095B1 - Production of sodium salicylate - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA1184196A - Process for the production of sodium salicylate and salicylic acid from phenol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Comparative pharmacokinetics of salicylate elimination in man and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of salicylate in the pregnant Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. MX156413A - PROCEDURE FOR THE PREPARATION OF SODIUM SALICILATE - Google Patents [patents.google.com]

- 16. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of Sodium Salicylate: A Deep Dive into its Core Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium salicylate (B1505791), a key active metabolite of aspirin (B1665792), has long been a cornerstone in the management of pain, fever, and inflammation. While its primary mechanism of action has historically been attributed to the inhibition of cyclooxygenase (COX) enzymes, a growing body of research reveals a more complex and multifaceted pharmacological profile. This technical guide provides a comprehensive exploration of the core therapeutic benefits of sodium salicylate, with a focus on its intricate interactions with pivotal signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of molecular pathways to offer a thorough resource for the scientific community engaged in drug discovery and development. This document delves into its anti-inflammatory, anti-cancer, and neuroprotective properties, underscoring its potential for broader therapeutic applications.

Core Mechanisms of Action

Sodium salicylate exerts its therapeutic effects through a combination of well-established and newly elucidated mechanisms that extend beyond simple COX inhibition. These interconnected pathways collectively contribute to its potent anti-inflammatory, analgesic, antipyretic, and anti-proliferative properties.

Inhibition of Cyclooxygenase (COX) Enzymes

A foundational mechanism of sodium salicylate is its ability to inhibit the activity of COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid.[1] Unlike aspirin, which irreversibly acetylates and inactivates COX, sodium salicylate acts as a reversible and competitive inhibitor.[2] Its inhibitory action is more pronounced on the inducible COX-2 isoform, which is upregulated at sites of inflammation, thereby reducing the production of prostaglandins that mediate pain, fever, and inflammation.[1]

Modulation of the NF-κB Signaling Pathway

A significant component of sodium salicylate's anti-inflammatory and anti-cancer effects lies in its ability to suppress the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that governs the expression of a wide array of genes involved in inflammation, immunity, and cell survival. In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Sodium salicylate has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[3] One proposed mechanism for this is the direct inhibition of IKKβ, a key catalytic subunit of the IKK complex, by competing with ATP binding.[4][5]

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Sodium salicylate also exerts significant influence over the MAPK signaling cascades, which are central to cellular processes such as proliferation, differentiation, inflammation, and apoptosis. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Interestingly, sodium salicylate exhibits a dual role in MAPK signaling. It has been shown to inhibit the activation of the pro-inflammatory ERK and JNK pathways, which are often activated by stimuli like LPS.[6][7] Conversely, and central to its mechanism of NF-κB inhibition, sodium salicylate activates the p38 MAPK pathway.[8][9] The activation of p38 MAPK by sodium salicylate has been demonstrated to be essential for its inhibition of TNF-α-induced IκBα phosphorylation and degradation, thus providing a mechanistic link between the MAPK and NF-κB pathways.[8] This activation of p38 by sodium salicylate appears to occur through a specific sensing mechanism distinct from other cellular stressors.[10]

Therapeutic Applications and Preclinical Evidence

The multifaceted mechanisms of sodium salicylate translate into a broad range of therapeutic effects, with substantial preclinical evidence supporting its use in inflammation, cancer, and neurodegenerative conditions.

Anti-inflammatory Effects

The anti-inflammatory properties of sodium salicylate are well-documented. In the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation, sodium salicylate has been shown to dose-dependently reduce paw swelling.[11][12] This effect is attributed to both its COX-inhibitory activity and its modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators like TNF-α.[6]

Anti-Cancer Activity

Sodium salicylate has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This anti-cancer activity is linked to its ability to inhibit NF-κB, which plays a critical role in cancer cell survival and proliferation, as well as its modulation of MAPK pathways that can lead to cell cycle arrest and apoptosis.[13]

Neuroprotective Properties

Emerging evidence highlights the neuroprotective potential of sodium salicylate, particularly in the context of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.[14] By inhibiting NF-κB activation downstream of glutamate (B1630785) receptor stimulation, sodium salicylate can protect neurons from cell death.[14] It has also been shown to modulate GABAergic transmission, which could contribute to its effects on neuronal excitability.[15][16]

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of sodium salicylate across different therapeutic areas.

Table 1: In Vitro Anti-Cancer Activity of Sodium Salicylate (IC50 Values)

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| Panc-1 | Pancreatic Cancer | 1.2 | [13] |

| BxPC3 | Pancreatic Cancer | 1.7 | [13] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of sodium salicylate required to inhibit cell proliferation by 50%.

Table 2: In Vivo Anti-inflammatory Activity of Sodium Salicylate

| Animal Model | Assay | Dose (mg/kg) | Effect | Reference |

| Rat | Carrageenan-induced paw edema | 100-300 | Inhibition of edema | [11] |

| Rat | 5-HT-induced paw edema | 600 | Inhibition of edema | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of sodium salicylate's therapeutic effects.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Sodium salicylate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of sodium salicylate. Include a vehicle control (medium without sodium salicylate).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17][18][19][20]

Western Blot Analysis of Signaling Proteins (e.g., IκBα, Phospho-p38)

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-p38, anti-total-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with sodium salicylate and/or a stimulant (e.g., TNF-α), wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[21][22][23][24]

Measurement of TNF-α Secretion (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Materials:

-

ELISA kit for TNF-α (containing coated plates, detection antibody, standard, substrate, and stop solution)

-

Cell culture supernatants

-

Wash buffer

-

Microplate reader

Protocol:

-

Sample Collection: Collect cell culture supernatants from cells treated with sodium salicylate and/or a stimulant (e.g., LPS).

-

Assay Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

-

Adding standards and samples to the wells of the pre-coated plate and incubating.

-

Washing the plate to remove unbound substances.

-

Adding a biotin-conjugated detection antibody and incubating.

-

Washing the plate.

-

Adding a streptavidin-HRP conjugate and incubating.

-

Washing the plate.

-

Adding the TMB substrate solution to develop the color.

-

Stopping the reaction with the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.[25][26][27][28]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by sodium salicylate and a typical experimental workflow for its investigation.

Caption: Inhibition of the NF-κB signaling pathway by Sodium Salicylate.

References

- 1. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of IkappaB kinase activity by sodium salicylate in vitro does not reflect its inhibitory mechanism in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory agents aspirin and salicylate inhibit the activity of IκB kinase-β [ideas.repec.org]

- 6. Sodium salicylate inhibits macrophage TNF-alpha production and alters MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium salicylate inhibits expression of COX-2 through suppression of ERK and subsequent NF-kappaB activation in rat ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of p38 mitogen-activated protein kinase by sodium salicylate leads to inhibition of tumor necrosis factor-induced IkappaB alpha phosphorylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sodium Salicylate Activates p38MAPK Though a Specific-Sensing Mechanism, Distinct from Pathways Used by Oxidative Stress, Heat Shock, and Hyperosmotic Stress -Biomedical Science Letters [koreascience.kr]

- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inhibition by sodium salicylate of oedema of the hind-paw of the rat induced by 5-hydroxytryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium salicylate inhibits proliferation and induces G1 cell cycle arrest in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iris.uniupo.it [iris.uniupo.it]

- 15. Sodium salicylate enhances neural excitation via reducing GABAergic transmission in the dentate gyrus area of rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium salicylate reduces gamma aminobutyric acid-induced current in rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ptglab.com [ptglab.com]

- 23. nacalai.com [nacalai.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. novamedline.com [novamedline.com]

- 27. stemcell.com [stemcell.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

The Role of Sodium Salicylate in the Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium salicylate (B1505791), a non-steroidal anti-inflammatory drug (NSAID), plays a significant role in the inhibition of prostaglandin (B15479496) synthesis, a key process in inflammation, pain, and fever. Its mechanism of action is multifaceted, involving not only the direct, reversible inhibition of cyclooxygenase (COX) enzymes but also the suppression of COX-2 gene expression. This dual action distinguishes it from other NSAIDs like aspirin (B1665792), which causes irreversible inhibition. This technical guide provides an in-depth analysis of sodium salicylate's interaction with the prostaglandin synthesis pathway, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action: A Two-Pronged Approach

Sodium salicylate's primary therapeutic effects stem from its ability to reduce the production of prostaglandins (B1171923).[1] Prostaglandins are lipid compounds that are crucial mediators of inflammation, pain, and fever.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation.[1]

Sodium salicylate inhibits prostaglandin synthesis through two principal mechanisms:

-

Direct Inhibition of COX Enzymes: Sodium salicylate acts as a reversible and competitive inhibitor of both COX-1 and COX-2 by competing with the substrate, arachidonic acid.[2] Its inhibitory effect on COX-2 is more pronounced than on COX-1.[1] Unlike aspirin, which irreversibly acetylates a serine residue in the active site of COX enzymes, the inhibition by sodium salicylate is transient.[1][3] The in vitro inhibitory potency of sodium salicylate on COX enzymes is considered weak; however, it demonstrates effective inhibition of prostaglandin production in vivo.[3]

-

Suppression of COX-2 Gene Expression: A significant component of sodium salicylate's anti-inflammatory action is its ability to suppress the induction of COX-2 mRNA and protein levels.[4][5] This effect is particularly important as it reduces the overall amount of the pro-inflammatory COX-2 enzyme available for prostaglandin synthesis. This suppression is mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2.[6][8] Sodium salicylate has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of the COX-2 gene.[6]

Quantitative Data: Inhibitory Potency